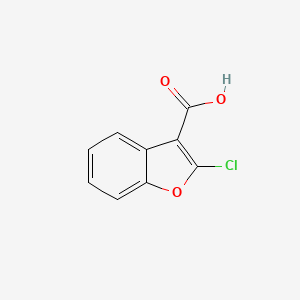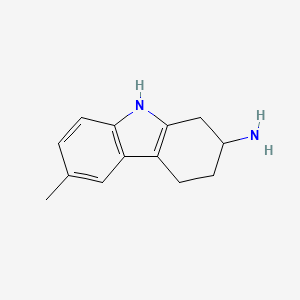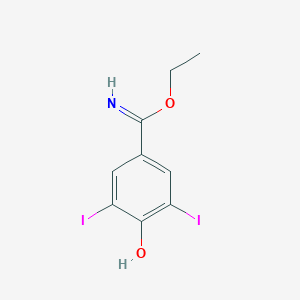
2-Chloro-1-benzofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the second position and a carboxylic acid group at the third position of the benzofuran ring.
Mécanisme D'action
Target of Action
Benzofuran compounds, including 2-Chloro-1-benzofuran-3-carboxylic acid, are known to have a wide range of biological activities . They have been shown to exhibit strong anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
The mode of action of benzofuran compounds is generally related to their strong biological activities. For instance, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse biological activities . .
Result of Action
Benzofuran compounds in general have been shown to exhibit strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Analyse Biochimique
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the benzofuran compound and the biomolecule it interacts with .
Cellular Effects
Benzofuran compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran compounds can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Benzofuran compounds can exhibit varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Benzofuran compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Benzofuran compounds can interact with transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Benzofuran compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-benzofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenone derivatives. The process typically includes the following steps:
Etherification: o-Hydroxyacetophenone is reacted with a suitable alkylating agent under basic conditions to form an ether intermediate.
Dehydrative Cyclization: The ether intermediate undergoes cyclization to form the benzofuran ring.
Another method involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while esterification reactions produce ester derivatives of this compound .
Applications De Recherche Scientifique
2-Chloro-1-benzofuran-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to investigate its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is utilized in the development of advanced materials with specific properties, such as optical and electronic materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-benzofuran-3-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
2-Fluoro-1-benzofuran-3-carboxylic acid: Contains a fluorine atom instead of chlorine.
2-Iodo-1-benzofuran-3-carboxylic acid: Features an iodine atom in place of chlorine.
Uniqueness
2-Chloro-1-benzofuran-3-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to other halogen-substituted benzofuran derivatives. The specific positioning of the chlorine atom and the carboxylic acid group also contributes to its distinct chemical and physical properties .
Propriétés
IUPAC Name |
2-chloro-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-8-7(9(11)12)5-3-1-2-4-6(5)13-8/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXHUZXOZBUVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B2787201.png)


![2-(2-chlorophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2787205.png)
![N-[2-(4-fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2787207.png)
![4-chloro-N-[2-({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)-2-oxoethyl]benzenecarboxamide](/img/structure/B2787208.png)
![3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2787209.png)
![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2787210.png)
![Methyl 1-{[4-(methylsulfanyl)benzene]sulfonyl}piperidine-4-carboxylate](/img/structure/B2787212.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide](/img/structure/B2787213.png)
![1-{[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2787217.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2787219.png)

